N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide is a potent and selective inhibitor of Poly ADP-ribose polymerase 14 (PARP14). PARP14 is an intracellular protein that plays a role in various cellular processes, including transcription, translation, and DNA repair. It belongs to the PARP family of enzymes, which catalyze the transfer of ADP-ribose units from NAD+ to target proteins. N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide has been investigated in preclinical studies for its potential as an anticancer agent.
Synthesis Analysis
One study describes the synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide, starting with the commercially available 4-chloro-6-hydrazinylpyridazin-3-amine. The synthesis involves multiple steps, including:
Final deprotection to yield the target compound.
Molecular Structure Analysis
The crystal structure of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide bound to PARP14 has been solved using X-ray crystallography. The structure reveals key interactions between the inhibitor and the active site of PARP14, providing insights into its high potency and selectivity.
Mechanism of Action
N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide inhibits PARP14 by binding to its catalytic domain, preventing the binding of NAD+ and subsequent ADP-ribosylation of target proteins. This inhibition disrupts downstream signaling pathways involved in cancer cell growth and survival.
Applications
Anticancer Activity: N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide has shown promising anticancer activity in preclinical studies. It inhibits the growth of various cancer cell lines in vitro and reduces tumor growth in vivo.
Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. [] It exhibits high potency in vitro and in vivo, leading to c-Myc downregulation and tumor growth inhibition in xenograft studies. [] The bivalent nature of its binding contributes to its enhanced potency. []
Relevance: This compound shares a core [, , ]triazolo[4,3-b]pyridazine scaffold with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide. Both compounds also feature a nitrogen-containing heterocycle linked to the triazolopyridazine core (piperidine in AZD5153 and pyrrolidine in the target compound). These structural similarities contribute to their activity as BET inhibitors. (https://www.semanticscholar.org/paper/12ca5048c9d1dded9c4ed9575deda1ba759faf2d) []
Compound Description: SAR125844 is a potent and selective MET kinase inhibitor. [] It demonstrates efficacy against both wild-type MET kinase and several clinically relevant mutants. [] While it exhibits promising activity, its development was hindered by suboptimal oral absorption, leading to its exploration as a parenteral agent. []
Relevance: Similar to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide, SAR125844 incorporates the [, , ]triazolo[4,3-b]pyridazine moiety. Notably, SAR125844 also includes a morpholine ring, although connected through a different linker and position compared to the target compound. (https://www.semanticscholar.org/paper/89f7fbf7ab2ba36676fb3303a207741a65f6a32a) []
Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core structure with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide. (https://www.semanticscholar.org/paper/4e482be04c32f493c8f0c0cb030f3bf153b26020) []
Compound Description: SGX523 is a c-MET inhibitor investigated for treating solid tumors. [] It demonstrated species-dependent toxicity, particularly in humans, where it caused renal complications due to crystal deposits in the renal tubules. []
Relevance: Like N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide, SGX523 incorporates the [, , ]triazolo[4,3-b]pyridazine scaffold. It highlights the importance of exploring potential toxicity and metabolic pathways associated with this core structure. (https://www.semanticscholar.org/paper/74473da2651c255e85b92a7d4c59035aff1584cf) []
Compound Description: L-838,417 exhibits functional selectivity for specific non-α1 GABAA receptors. [, ] This subtype selectivity contributes to its reduced propensity to induce physical dependence in mice compared to traditional benzodiazepines. [, ]
Relevance: L-838,417 shares the [, , ]triazolo[4,3-b]pyridazine core with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide. (https://www.semanticscholar.org/paper/cedfebae137830011bc5cdb23ac9d54ae02ef40b; https://www.semanticscholar.org/paper/d8d73e47e57e9eeec7648a98f8f74de97fc32a94) [, ]
Compound Description: SL651498 displays functional selectivity for GABAA receptors, acting as a full agonist at GABAA-α2 receptors while showing lower efficacy at GABAA-α3 receptors and minimal efficacy at GABAA-α1 and GABAA-α5 receptors. [, ] It also demonstrates a reduced potential for inducing physical dependence in mice. [, ]
Relevance: While not directly containing the [, , ]triazolo[4,3-b]pyridazine core, SL651498 is grouped with L-838,417 and contrasted against traditional benzodiazepines in studies investigating the relationship between GABAA receptor subtype selectivity and physical dependence. [, ] This comparison indirectly highlights the potential of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide as a lead compound for developing therapeutics with reduced dependence liability. (https://www.semanticscholar.org/paper/cedfebae137830011bc5cdb23ac9d54ae02ef40b; https://www.semanticscholar.org/paper/d8d73e47e57e9eeec7648a98f8f74de97fc32a94) [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.